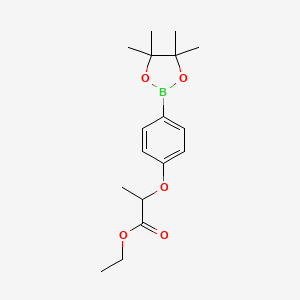

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate

Description

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate is a boronate ester featuring a phenoxypropanoate backbone. Its synthesis involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with ethyl bromopropanoate in the presence of cesium carbonate in anhydrous THF, yielding 37% of the product as a colorless oil . Structural confirmation is provided by $ ^1H $-NMR (e.g., δ 1.23 ppm for the ethyl group) and GC-MS (m/z 320, M$^+$) . The compound’s boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of C–C bond formation in organic synthesis . Its applications span pharmaceutical intermediates and materials science, leveraging the boronate’s versatility in functionalization .

Properties

IUPAC Name |

ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO5/c1-7-20-15(19)12(2)21-14-10-8-13(9-11-14)18-22-16(3,4)17(5,6)23-18/h8-12H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTEJRBPQCPRNHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC(C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Boronate Ester

The boronate ester, specifically 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, can be synthesized by reacting 4-hydroxyphenylboronic acid with pinacol (2,2-dimethyl-1,3-propanediol) in a suitable solvent like acetonitrile or dichloromethane. This reaction is typically carried out under reflux conditions or at room temperature for an extended period.

Coupling with Propanoate Moiety

Once the boronate ester is prepared, it can be coupled with ethyl 2-bromoisobutyrate in the presence of a base such as cesium carbonate or potassium carbonate. This reaction is typically conducted in a polar aprotic solvent like acetonitrile at elevated temperatures.

Detailed Synthesis Protocol

Step 1: Synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

-

- 4-Hydroxyphenylboronic acid

- Pinacol

- Acetonitrile or dichloromethane

-

- Combine 4-hydroxyphenylboronic acid and pinacol in a suitable solvent.

- Heat the mixture to reflux for about 24 hours or stir at room temperature for several days.

- Evaporate the solvent under vacuum and purify the product by chromatography.

Step 2: Synthesis of this compound

-

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Ethyl 2-bromoisobutyrate

- Cesium carbonate or potassium carbonate

- Acetonitrile

-

- Combine the boronate ester, ethyl 2-bromoisobutyrate, and the base in acetonitrile.

- Stir the mixture at elevated temperatures (around 70°C) for several hours.

- Cool the mixture, dilute with water, and extract with ethyl acetate.

- Purify the product by chromatography.

Reaction Conditions and Yields

| Reaction Conditions | Yield | Notes |

|---|---|---|

| Acetonitrile, reflux, 24h | High | Formation of boronate ester |

| Acetonitrile, 70°C, 12h | Moderate | Coupling with propanoate moiety |

Purification and Characterization

Purification of the final product is typically achieved through silica gel chromatography using a suitable eluent such as ethyl acetate and hexane. Characterization can be performed using techniques like NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The boronic ester group can be oxidized to form phenol derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and halide substrates.

Major Products

Oxidation: Phenol derivatives.

Reduction: Alcohol derivatives.

Substitution: Various biaryl compounds depending on the halide used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing boron, such as ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate, may exhibit anticancer properties. Boron-containing compounds are known to interact with biological systems in ways that can inhibit tumor growth and enhance the efficacy of certain chemotherapeutics. For instance, studies have shown that boron compounds can selectively target cancer cells while sparing normal cells, potentially leading to fewer side effects during treatment.

Drug Delivery Systems

The incorporation of boron into drug delivery systems is another promising application. The unique chemical properties of boron allow for the development of targeted delivery mechanisms that can improve the bioavailability and therapeutic index of drugs. This compound can be utilized in formulations designed to release active pharmaceutical ingredients in a controlled manner.

Organic Synthesis

Reagents in Coupling Reactions

this compound serves as a versatile reagent in various coupling reactions. Its boronate ester functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions effectively. This reaction is crucial for constructing complex organic molecules and is widely used in the synthesis of pharmaceuticals and agrochemicals.

Synthesis of Functionalized Aromatics

The compound can also be employed in the synthesis of functionalized aromatic compounds. By utilizing its reactive boronate group, researchers can introduce various substituents onto aromatic rings through electrophilic aromatic substitution reactions.

Materials Science

Polymer Chemistry

In materials science, this compound can be integrated into polymer matrices to enhance mechanical properties or impart specific functionalities such as increased thermal stability or flame retardancy. Its compatibility with various polymers makes it an attractive additive for developing advanced materials.

Nanocomposites

The compound's ability to form stable dispersions with nanoparticles can lead to the creation of nanocomposites with improved electrical or optical properties. These materials have potential applications in electronics and photonics.

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| Anticancer Properties of Boron Compounds | Medicinal Chemistry | Demonstrated selective toxicity towards cancer cells with minimal effects on healthy cells. |

| Development of Targeted Drug Delivery Systems | Drug Delivery | Improved bioavailability and reduced side effects compared to conventional delivery methods. |

| Utilization in Suzuki-Miyaura Coupling Reactions | Organic Synthesis | High yields of desired products with minimal by-products; efficient methodology for complex molecule construction. |

| Enhancement of Polymer Properties | Materials Science | Increased thermal stability and mechanical strength in polymer composites containing the compound. |

Mechanism of Action

The mechanism by which Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with a halide to form a new carbon-carbon bond.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Ester Chains

- Ethyl (4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (5a): This acetate derivative replaces the propanoate chain with a shorter acetate group. It exhibits a higher yield (56%) and lower molecular weight (306 vs. 320) compared to the target compound. The $ ^1H $-NMR spectrum shows a singlet for the O–CH$_2$–CO group (δ 4.64 ppm) . The shorter chain may reduce steric hindrance, enhancing reactivity in coupling reactions.

Heterocyclic Derivatives

- Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate (CAS 1201657-32-0): Incorporating a pyrazole ring (C${15}$H${25}$BN$2$O$4$), this compound introduces nitrogen atoms that alter electronic properties. The pyrazole’s planar structure may improve π-π interactions in catalytic systems, though its synthetic yield and reactivity in cross-coupling remain undocumented .

- Such derivatives are valuable in medicinal chemistry for metal-directed drug design .

Phenyl vs. Phenoxy Linkages

- Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate: Lacking the oxygen atom in the phenoxy group, this compound (C${16}$H${23}$BO$_4$) may exhibit reduced polarity and altered solubility. The absence of an ether linkage could limit its utility in nucleophilic substitution reactions .

Acrylate-Based Boronates

- Ethyl 2-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)acrylate: Featuring a conjugated acrylate system (C${13}$H${21}$BO$_4$), this compound’s α,β-unsaturated ester enables Michael additions or Diels-Alder reactions, expanding its synthetic applications compared to the saturated phenoxypropanoate .

Comparative Data Table

Research Findings and Key Differences

- Reactivity: The phenoxypropanoate’s ether oxygen enhances polarity, improving solubility in polar aprotic solvents (e.g., THF), whereas phenyl-linked analogs may favor hydrophobic environments .

- Electronic Effects : Pyridine and pyrazole derivatives exhibit altered electronic profiles due to heteroatoms, influencing their coordination with palladium catalysts .

- Stability: All boronate esters are moisture-sensitive, requiring anhydrous conditions during synthesis. The propanoate’s oil form (vs. crystalline pyrazole derivatives) may complicate storage .

Biological Activity

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate is a compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its applications in medicinal chemistry and organic synthesis, along with relevant case studies and research findings.

Chemical Structure and Properties

The compound is classified under organoboron compounds, characterized by its dioxaborolane moiety. Its molecular formula is , with a molecular weight of approximately 308.181 g/mol. The structure includes a phenoxy group and an ethyl propanoate moiety, contributing to its reactivity and potential biological interactions.

Applications in Research

1. Medicinal Chemistry:

this compound is utilized in the development of drug candidates. Its ability to enhance bioactivity and selectivity makes it a valuable building block in the synthesis of pharmaceuticals aimed at targeting specific biological pathways.

2. Organic Synthesis:

This compound serves as a versatile scaffold for synthesizing complex organic molecules. Its utility in creating new pharmaceuticals or agrochemicals underscores its importance in organic chemistry.

3. Fluorescent Probes:

The compound is involved in developing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity and sensitivity, facilitating advancements in cellular biology.

Antitumor Activity

Recent studies have evaluated the antitumor activity of various derivatives of boron-containing compounds against human cancer cell lines. For instance:

- Study Findings: A study published in Molecules examined the activity of several boron compounds against A549 (lung cancer), K562 (leukemia), PC-3 (prostate cancer), and T47D (breast cancer) cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential applications in cancer therapy .

Enzyme Inhibition

The compound's structural characteristics suggest it may interact with specific enzymes involved in metabolic pathways. Research indicates that organoboron compounds can act as enzyme inhibitors, potentially modulating biochemical pathways relevant to disease states.

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives

In a recent study aimed at synthesizing new derivatives of this compound, researchers evaluated their biological activities through various assays. The derivatives were tested for their ability to inhibit tumor cell growth and showed promising results in enhancing cytotoxicity against specific cancer cell lines .

Case Study 2: Development of Fluorescent Probes

Another research effort focused on utilizing this compound as a precursor for fluorescent probes designed for imaging applications. The study demonstrated that the incorporation of the dioxaborolane moiety significantly improved the fluorescence properties of the probes, making them suitable for live-cell imaging .

Summary Table of Biological Activities

Q & A

Q. Data Comparison Table :

| Base/Catalyst | Solvent | Temp. (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| Cs₂CO₃ | THF | Reflux | 6 | Not reported | |

| Na₂CO₃/PdCl₂(dppf) | DMF/H₂O | 80–120 | 16–24 | 72–90% | |

| KOAc/Pd₂dba₃ | Dioxane | 110 | 12 | 90% |

Critical Factors : Higher yields correlate with inert atmospheres, optimized Pd catalyst ratios (e.g., 0.4–1 mol%), and microwave-assisted heating for faster kinetics .

Advanced: How does steric and electronic modulation of the boronate ester impact Suzuki-Miyaura cross-coupling efficiency?

Methodological Answer :

The boronate ester’s reactivity in cross-couplings depends on:

- Steric Effects : Bulky 4,4,5,5-tetramethyl groups stabilize the boronate against hydrolysis but may slow transmetallation. This requires higher Pd catalyst loadings (e.g., 5 mol% Pd(dppf)Cl₂) for aryl chlorides .

- Electronic Effects : Electron-rich aryl boronate esters (e.g., para-phenoxy substitution) enhance oxidative addition rates. For example, coupling with 5-bromo-2-ethylphenol under PdCl₂(dppf) catalysis achieves 72% yield in DMF/Na₂CO₃ at 80°C .

- Solvent Optimization : Polar aprotic solvents (DMF, dioxane) improve solubility of aryl halides, while aqueous Na₂CO₃ facilitates base-mediated transmetallation .

Case Study : Coupling with 6-chloro-4-ethoxy-3-iodoquinoline () using Pd(OAc)₂/XPhos in dioxane/KOAc achieved 47% yield, highlighting the need for electron-deficient partners to offset steric hindrance .

Basic: What analytical techniques are recommended for characterizing this boronate ester and its derivatives?

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., δ 1.26 ppm for tetramethyl groups in ¹H NMR; aromatic protons at δ 7.45–7.64 ppm) .

- Mass Spectrometry : ESI-MS (e.g., m/z 285.1 [M+H]⁺) verifies molecular weight .

- X-ray Crystallography : Resolves crystal packing and bond angles, as demonstrated for related dioxaborolane derivatives (CCDC 1901024) .

- Chromatography : Reverse-phase HPLC (C18 columns, acetonitrile/water gradients) ensures purity (>98%) for biological assays .

Advanced: How can computational modeling guide the design of analogs targeting PPARα/γ agonism?

Q. Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding to PPARγ’s canonical and alternative sites. The ethyl propanoate side chain aligns with hydrophobic pockets, while the boronate ester enhances metabolic stability .

- SAR Insights : Modifying the phenoxy group (e.g., trifluoromethyl substitution) improves affinity. For example, analogs in showed IC₅₀ < 1 μM for PPARγ inhibition .

- Synthetic Routes : Suzuki coupling with substituted pyridines or quinolines () enables rapid diversification. Yields >80% are achieved using microwave-assisted Pd catalysis .

Basic: What are the stability considerations for this compound under laboratory conditions?

Q. Methodological Answer :

- Storage : Store at –20°C under argon; the boronate ester is prone to hydrolysis in humid environments .

- Inert Atmospheres : Reactions require N₂/Ar to prevent oxidation. Degradation products (e.g., boronic acids) form if exposed to air >24 hours .

- pH Sensitivity : Avoid strong acids/bases during workup; neutral pH (6–8) in aqueous phases minimizes decomposition .

Advanced: What mechanistic insights explain contradictions in catalytic borylation vs. traditional synthesis?

Q. Methodological Answer :

- C-H Borylation : Pd/XPhos-catalyzed direct borylation () offers a one-step route from ethyl propanoate precursors, bypassing bromination. However, regioselectivity challenges (e.g., meta vs. para substitution) limit yields to 51–62% .

- Traditional Synthesis : Stepwise bromination followed by Miyaura borylation () ensures higher regiocontrol (90% yield) but requires additional steps .

- Thermodynamic Analysis : Borylation at primary C-H bonds is thermodynamically favored (ΔG ≈ –15 kcal/mol), but kinetic barriers necessitate elevated temperatures (110°C) .

Basic: How is this compound utilized in synthesizing pharmacologically active quinoline derivatives?

Q. Methodological Answer :

- Key Reaction : Suzuki coupling with 6-chloro-3-iodoquinoline () under Pd(OAc)₂ catalysis forms C–C bonds at the 3-position.

- Optimization : Na₂CO₃ in DMF/H₂O at 70–80°C for 16 hours achieves 47–88% yield. Microwave irradiation reduces time to 30 minutes .

- Biological Relevance : Derivatives exhibit antimalarial activity (IC₅₀ < 100 nM) by targeting hemozoin formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.